![molecular formula C17H20N6O B2947457 N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 312749-83-0](/img/structure/B2947457.png)
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G-protein coupled receptor that is widely distributed throughout the central nervous system and plays a key role in regulating synaptic plasticity, learning, and memory. MPEP has been shown to have therapeutic potential in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Aplicaciones Científicas De Investigación
Cognitive Impairment and Neurodegenerative Diseases
Research has identified a class of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds, including a clinical candidate named ITI-214, have shown significant potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. ITI-214 exhibits picomolar inhibitory potency for PDE1 and demonstrates excellent selectivity against other PDE families, with promising in vivo efficacy (Peng Li et al., 2016).
Neuropathic Pain
The synthesis and pharmacological evaluation of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists have been explored. These compounds, particularly 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), have demonstrated significant activity in neuropathic pain models. S1RA has been shown to exert dose-dependent antinociceptive effects, highlighting its potential as a clinical candidate for neuropathic pain treatment (J. Díaz et al., 2012).
Antitumor Activity
A series of new morpholinylchalcones, and subsequent derivatives, have been investigated for their antitumor properties. These compounds, particularly those targeting the A-549 lung cancer cell line and the HepG-2 hepatocellular carcinoma cell line, have shown promising activities. The synthesis approach and pharmacological evaluations suggest these compounds as potential antitumor agents (Zeinab A. Muhammad et al., 2017).
Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors. These compounds, particularly one with a high potency NIK inhibitor profile, have shown effectiveness in an imiquimod-induced psoriasis mouse model. The treatment led to significant alleviation of psoriasis symptoms and a reduction in pro-inflammatory cytokine and chemokine gene expression, highlighting a new strategy for psoriasis treatment (Yuqin Zhu et al., 2020).
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)18-6-7-22-8-10-24-11-9-22/h1-5,12-13H,6-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDYGQXQLBVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

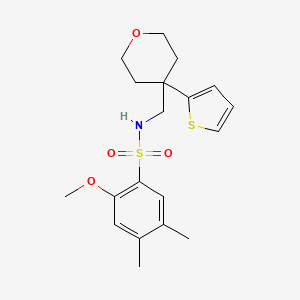
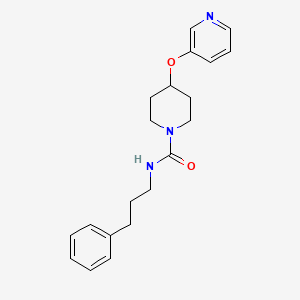
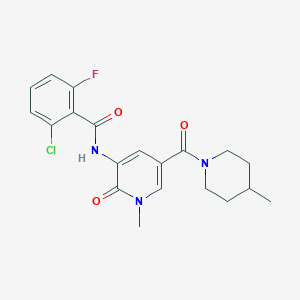
![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
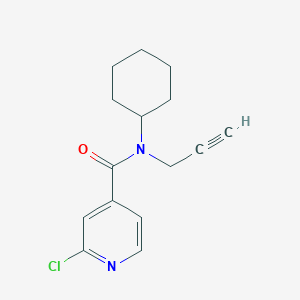
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)
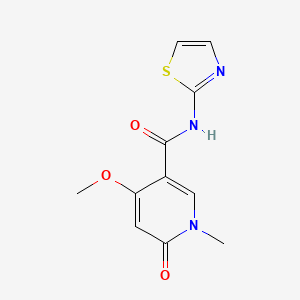
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
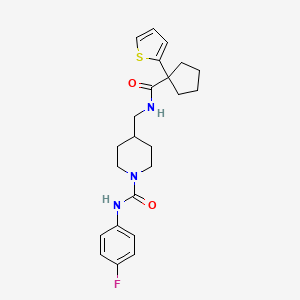
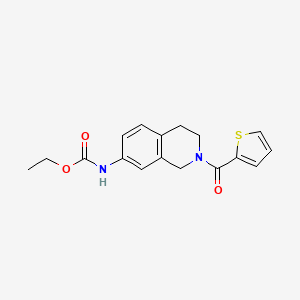
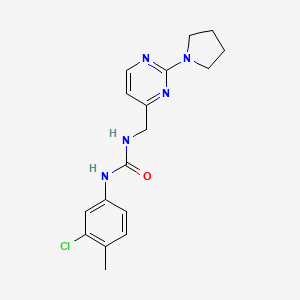
![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)